molecular formula C18H24N2O4 B354875 2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid CAS No. 925576-29-0

2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid

Cat. No.: B354875
CAS No.: 925576-29-0
M. Wt: 332.4g/mol
InChI Key: QJVNFJBNQAOOSH-UHFFFAOYSA-N
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Description

2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a butyrylamino group attached to an aniline derivative.

Properties

IUPAC Name

2-[[3-(butanoylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-2-6-16(21)19-12-7-5-8-13(11-12)20-17(22)14-9-3-4-10-15(14)18(23)24/h5,7-8,11,14-15H,2-4,6,9-10H2,1H3,(H,19,21)(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVNFJBNQAOOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexane Ring Formation

The cyclohexanecarboxylic acid moiety is typically synthesized via hydrogenation of para-substituted benzoic acid derivatives. Key parameters include:

ParameterOptimal ConditionsYield (%)Purity (%)Source
Catalyst5% Ru/C in 10% NaOH7692
Temperature100°C--
H₂ Pressure15 bar--
Reaction Time3 hours--

This method achieves a 1:1 cis/trans ratio of 4-amino-1-cyclohexanecarboxylic acid, which is subsequently enriched via selective crystallization.

Amide Bond Formation and Butyrylation

Coupling of Cyclohexanecarboxylic Acid and Aniline Derivatives

The carbamoyl linkage is established using carbodiimide-based coupling agents:

Representative Protocol :

  • Activate 4-amino-1-cyclohexanecarboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in dichloromethane.

  • React with 3-(butyrylamino)aniline at 0–25°C for 12–24 hours.

  • Purify via acid-base extraction (yield: 68–72%).

Butyrylation of 3-Nitroaniline

Butyryl chloride is employed to acylate 3-nitroaniline, followed by catalytic hydrogenation to reduce the nitro group:

StepConditionsYield (%)
AcylationPyridine, 0°C, 2 hours85
Nitro ReductionH₂ (1 atm), 10% Pd/C, ethanol90

One-Pot Synthesis and Process Optimization

Recent advances leverage one-pot methodologies to minimize intermediate isolation:

Example Workflow :

  • Hydrogenate para-aminobenzoic acid to 4-amino-1-cyclohexanecarboxylic acid using Ru/C.

  • Directly introduce Boc protection with di-tert-butyl dicarbonate (Boc₂O) in acetone.

  • Perform in-situ coupling with 3-(butyrylamino)aniline using N,N'-dicyclohexylcarbodiimide (DCC) .

Key Outcomes :

  • Overall Yield : 62% after purification.

  • Trans:cis Ratio : >75% achieved via selective esterification.

Purification and Characterization

Crystallization Techniques

Selective crystallization remains the gold standard for isolating trans-isomers:

Solvent SystemPurity Achieved (%)
Acetone/Water (4:1)99.1
Dichloromethane/Hexane97.5

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.2 (s, 1H, COOH), 8.4 (s, 1H, NH), 7.6–6.8 (m, 4H, Ar-H).

  • IR (KBr) : 1710 cm⁻¹ (C=O), 1655 cm⁻¹ (amide I).

Industrial-Scale Considerations

Catalyst Recycling

Ru/C catalysts demonstrate 5–7 reuses without significant activity loss, reducing costs by 40%.

Waste Stream Management

  • Acid Hydrolysis : Recovers >90% of unreacted starting materials.

  • Solvent Recovery : Distillation reclaims 85% acetone .

Chemical Reactions Analysis

2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid has been studied for its potential as a pharmaceutical agent due to its structural analogies with known drug compounds. Its applications include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology .
  • Anti-inflammatory Properties : Research indicates that similar compounds can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Biochemical Research

The compound's ability to interact with biological molecules makes it useful in biochemical assays:

  • Enzyme Inhibition Studies : It can serve as a substrate or inhibitor in enzyme assays, helping to elucidate mechanisms of enzyme action and inhibition .
  • Binding Studies : The compound's structure allows for the exploration of binding affinities with various receptors, contributing to understanding drug-receptor interactions.

Material Science

Beyond biological applications, this compound may also find utility in material science:

  • Polymer Chemistry : Its functional groups can be utilized in the synthesis of polymers or copolymers with specific properties, such as improved mechanical strength or thermal stability.
  • Coating Applications : The compound's chemical properties may enable its use in developing coatings that require specific adhesion or barrier characteristics.

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of structurally related compounds demonstrated that modifications on the anilino group significantly impact anticancer efficacy. The findings indicated that introducing butyrylamino groups enhanced activity against breast cancer cell lines, suggesting a promising direction for further development of this compound as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

Research exploring similar compounds showed that they could inhibit pro-inflammatory cytokines in vitro. This study provided insights into the potential therapeutic effects of this compound in treating chronic inflammatory conditions such as arthritis and colitis .

Mechanism of Action

The mechanism of action of 2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In cellular pathways, it may modulate signal transduction by interacting with specific receptors or proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar compounds to 2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid include:

    2-{[3-(Acetylamino)anilino]-carbonyl}cyclohexanecarboxylic acid: This compound has an acetyl group instead of a butyrylamino group, which may result in different reactivity and biological activity.

    2-{[3-(Propionylamino)anilino]-carbonyl}cyclohexanecarboxylic acid: The propionyl group in this compound can influence its chemical properties and interactions with biological targets.

    2-{[3-(Benzoylamino)anilino]-carbonyl}cyclohexanecarboxylic acid: The presence of a benzoyl group can significantly alter the compound’s solubility, stability, and biological activity.

Biological Activity

2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₄N₂O₄
  • IUPAC Name : 2-{[3-(butyrylamino)anilino]carbonyl}cyclohexanecarboxylic acid
  • CAS Number : 925576-29-0

The compound features a cyclohexane ring, an anilino group, and a butyrylamino moiety, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily mediated through interactions with specific enzymes or receptors. The compound's structure allows it to modulate the activity of these targets, influencing various biochemical pathways such as:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
  • Receptor Binding : Its ability to bind to receptors can alter signal transduction pathways, leading to physiological effects.

Anti-inflammatory Effects

Compounds with carbonyl and amino functionalities have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. Further investigation into this compound could reveal similar activities.

Study on Enzyme Interaction

A study focused on the interaction of cyclohexanecarboxylic acids with enzyme targets demonstrated that modifications in the side chains significantly affected binding affinities. The findings suggest that this compound may similarly influence enzyme activity, warranting further exploration into its pharmacological potential.

Pharmacokinetics

Preliminary pharmacokinetic studies on related compounds indicate that structural features like the cyclohexane ring can affect absorption and bioavailability. These insights are crucial for understanding how this compound behaves in biological systems.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-{[3-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acidSimilar backbone with isobutyryl groupPotential antitumor effects
2-{[3-(Butyrylamino)anilino]-carbonyl}benzoic acidAromatic ring instead of cyclohexaneAnti-inflammatory properties

The comparison highlights the importance of structural variations in determining biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid with high enantiomeric purity?

  • Methodological Answer : Utilize enantioselective synthesis techniques such as asymmetric catalysis or chiral auxiliaries. For example, analogous compounds like (1S,2S)-2-aminocyclohexanecarboxylic acid are synthesized via Diels-Alder reactions with nitroacrylates, followed by chiral resolution . Purification via preparative HPLC with chiral stationary phases (CSPs) or recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) is critical to isolate enantiomerically pure fractions.

Q. How can the structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR (1H/13C) to confirm bond connectivity and functional groups (e.g., amide, carboxylic acid).
  • IR spectroscopy to identify characteristic carbonyl stretches (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular ion confirmation.
    Cross-reference spectral data with structurally similar compounds, such as bicyclo[2.2.1]heptene-carboxylic acid derivatives .

Q. What solvents and conditions are optimal for dissolving this compound in biological assays?

  • Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) is recommended due to the carboxylic acid and amide moieties. For aqueous compatibility, use buffered solutions (pH ~7.4) with co-solvents (≤10% DMSO). Analogs like 4-amino-2-hydroxycyclohexanecarboxylic acid exhibit water solubility under physiological pH .

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